molecular formula C12H7N5O8 B12627019 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid CAS No. 920502-90-5

4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid

Cat. No.: B12627019
CAS No.: 920502-90-5
M. Wt: 349.21 g/mol
InChI Key: JNOHFLQVEHBAJB-UHFFFAOYSA-N
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Description

4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is a complex organic compound that features both a pyridine and a benzoic acid moiety. The presence of three nitro groups on the pyridine ring makes this compound highly electron-deficient, which can influence its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with aminobenzoic acid. One common method starts with the nitration of 3-aminopyridine to introduce nitro groups at the 2, 4, and 6 positions. This is followed by a coupling reaction with 4-aminobenzoic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds or cleavage products.

    Reduction: Formation of 4-[(2,4,6-triaminopyridin-3-yl)amino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is not fully understood but is believed to involve interactions with cellular targets due to its electron-deficient nature. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoic acid
  • 4-[(2,4,6-Trichloropyridin-3-yl)amino]benzoic acid
  • 4-[(2,4,6-Trimethylpyridin-3-yl)amino]benzoic acid

Uniqueness

4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is unique due to the presence of three nitro groups on the pyridine ring, which significantly affects its electronic properties and reactivity

Properties

CAS No.

920502-90-5

Molecular Formula

C12H7N5O8

Molecular Weight

349.21 g/mol

IUPAC Name

4-[(2,4,6-trinitropyridin-3-yl)amino]benzoic acid

InChI

InChI=1S/C12H7N5O8/c18-12(19)6-1-3-7(4-2-6)13-10-8(15(20)21)5-9(16(22)23)14-11(10)17(24)25/h1-5,13H,(H,18,19)

InChI Key

JNOHFLQVEHBAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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